REACTION_CXSMILES
|
[Li+].CCC[CH2-].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH:13](OCC)=[O:14]>C1COCC1>[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[CH:13]=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.44 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 4 h at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is placed in an ice bath
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for an additional 3 h at −70° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (500 mL)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark brown solid
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 250 g slurry-packed silica
|
Type
|
WASH
|
Details
|
eluting with 50% EtOAc/hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |